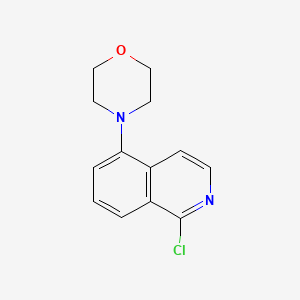

4-(1-Chloroisoquinolin-5-YL)morpholine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H13ClN2O |

|---|---|

Molecular Weight |

248.71 g/mol |

IUPAC Name |

4-(1-chloroisoquinolin-5-yl)morpholine |

InChI |

InChI=1S/C13H13ClN2O/c14-13-11-2-1-3-12(10(11)4-5-15-13)16-6-8-17-9-7-16/h1-5H,6-9H2 |

InChI Key |

UFRVWXVFEWRWTP-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=CC=CC3=C2C=CN=C3Cl |

Origin of Product |

United States |

Preparation Methods

Microwave-Assisted Nucleophilic Substitution

This method leverages microwave irradiation to enhance reaction efficiency and reduce processing time.

Procedure :

-

Reaction Setup : Morpholine and 1-chloroisoquinoline derivative (e.g., 7-bromo-1-chloroisoquinoline) are dissolved in 1,4-dioxane.

-

Heating : Mixture is irradiated under microwave conditions at 120°C for 1 hour.

-

Workup : Solvent evaporation, extraction with ethyl acetate, and purification via silica gel chromatography (hexane:ethyl acetate = 1:1).

Advantages :

-

High yield (99%) due to rapid heating and controlled conditions.

-

Minimal side reactions and short reaction time.

Conventional Thermal Substitution

This approach uses prolonged heating with a base to facilitate substitution.

Procedure :

-

Reaction Setup : 1-Chloroisoquinoline derivative and potassium carbonate (K₂CO₃) are added to dimethyl sulfoxide (DMSO).

-

Heating : Mixture is stirred at 100°C for 48 hours.

-

Workup : Ethyl acetate extraction, aqueous washes, and purification via flash chromatography (cyclohexane:ethyl acetate = 8:2).

Advantages :

-

Suitable for larger-scale synthesis.

-

Tolerates lower reactivity compared to microwave methods.

Phosphorus Oxychloride-Mediated Chlorination

For isoquinoline derivatives requiring pre-functionalization, POCl₃ enables chlorination of N-oxides.

Procedure :

-

Oxidation : Isoquinoline is oxidized to its N-oxide using m-chloroperbenzoic acid.

-

Chlorination : N-Oxide treated with POCl₃ in 1,2-dichloroethane at 80°C for 1.5 hours.

-

Workup : Neutralization with NaHCO₃, extraction with diethyl ether, and purification.

Advantages :

-

Enables regioselective chlorination for subsequent substitutions.

Base-Catalyzed Displacement in Polar Solvents

Reactions in DMF or DMSO with K₂CO₃ or NaH are effective for less reactive halogens.

| Reagents/Conditions | Yield | Key Observations |

|---|---|---|

| 1-Chloroisoquinoline (4.75 mmol) + NaH (6.5 mmol) in DMF (20 mL) | 72% | 40°C, 0.3 hours (base addition), 120°C, 4 hours. Ethyl acetate extraction. |

Procedure :

-

Deprotonation : Sodium hydride (NaH) deprotonates morpholine in DMF at 40°C.

-

Substitution : 1-Chloroisoquinoline is added, and the mixture is heated to 120°C for 4 hours.

-

Workup : Saltwater addition, ethyl acetate extraction, and chromatography.

Advantages :

-

Compatible with sensitive functional groups.

Comparative Analysis of Methods

| Method | Yield | Reaction Time | Temperature | Solvent | Catalyst/Base |

|---|---|---|---|---|---|

| Microwave-Assisted | 99% | 1 hour | 120°C | 1,4-Dioxane | None |

| Thermal Substitution | 72% | 48 hours | 100°C | DMSO | K₂CO₃ |

| POCl₃-Mediated | 77% | 1.5 hours | 80°C | 1,2-Dichloroethane | POCl₃ |

| Base-Catalyzed | 72% | 4.3 hours | 120°C | DMF | NaH |

Critical Factors Influencing Yield

-

Halogen Reactivity : Bromine > Chlorine > Fluorine; substitution at electron-deficient positions (e.g., 5-position) requires harsher conditions.

-

Base Strength : Strong bases (NaH) accelerate deprotonation but risk side reactions.

-

Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states.

Research Findings and Challenges

-

Regioselectivity : Substitution at the 5-position may require directing groups or specific catalysts, as reported for 4-bromo analogs .

-

Scalability : Microwave methods show promise for industrial applications due to reduced energy consumption and time .

-

Purification : Silica gel chromatography remains critical for isolating pure products, especially when competing side reactions occur .

Chemical Reactions Analysis

Types of Reactions

4-(1-Chloroisoquinolin-5-YL)morpholine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the isoquinoline ring can be substituted by other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, particularly involving the morpholine ring.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

Substitution Reactions: Products include derivatives where the chlorine atom is replaced by other functional groups.

Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the morpholine ring or the isoquinoline ring.

Scientific Research Applications

4-(1-Chloroisoquinolin-5-YL)morpholine has several applications in scientific research:

Medicinal Chemistry: It is used as a scaffold for the development of pharmaceutical compounds due to its potential biological activity.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural features.

Mechanism of Action

The mechanism of action of 4-(1-Chloroisoquinolin-5-YL)morpholine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

- VPC-14449 (4-(4-(2,4-Dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine): This compound shares the morpholine ring but replaces the chloroisoquinoline with a thiazole-linked dibromoimidazole group. The bromine atoms introduce steric bulk and electronic effects distinct from chlorine. Notably, even minor structural discrepancies (e.g., bromine substitution at 4,5 vs. 2,4 positions) significantly alter NMR spectra and synthetic outcomes, emphasizing the sensitivity of such compounds to substituent placement .

- 5-(4-Chlorophenyl)-3-(2-furyl)-1,2,4-triazolo[3,4-a]isoquinoline: This triazolo-isoquinoline derivative lacks the morpholine ring but incorporates a furyl and chlorophenyl group. Its rigid, fused triazole-isoquinoline system contrasts with the flexible morpholine linkage in the target compound. Single-crystal X-ray data (R factor = 0.041) confirm planar geometry, which may enhance intercalation with biomolecules compared to the more flexible morpholine-containing analogs .

- 4-[2-(3-Chlorophenyl)-4-(4-chlorophenyl)sulfonyl-1,3-oxazol-5-yl]morpholine: This analog replaces the isoquinoline with a sulfonyl-oxazole-chlorophenyl system. The sulfonyl group increases polarity (hydrogen bond acceptor count = 6) and molecular weight (439.3 g/mol), while the XLogP3 value (4.5) indicates higher lipophilicity than typical morpholine-isoquinoline hybrids.

Physicochemical Properties

Biological Activity

4-(1-Chloroisoquinolin-5-YL)morpholine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

- IUPAC Name : 4-(1-Chloroisoquinolin-5-YL)morpholine

- Molecular Formula : C11H10ClN

- Molecular Weight : 205.66 g/mol

- CAS Number : [specific CAS number if available]

The biological activity of 4-(1-Chloroisoquinolin-5-YL)morpholine is largely attributed to its interaction with various molecular targets. The compound has been shown to inhibit specific kinases, which play crucial roles in cell signaling pathways. For instance, it has been investigated for its inhibitory effects on CHK1 (Checkpoint Kinase 1), a key regulator in the cell cycle and DNA damage response.

Biological Activities

The compound exhibits several biological activities, including:

- Antitumor Activity : Preliminary studies indicate that 4-(1-Chloroisoquinolin-5-YL)morpholine can induce apoptosis in cancer cell lines through the activation of pro-apoptotic pathways.

- Antimicrobial Properties : Research has shown effectiveness against certain bacterial strains, suggesting potential as an antimicrobial agent.

- Neuroprotective Effects : It may offer protective effects in neurodegenerative models, potentially through antioxidant mechanisms.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A (2020) | Demonstrated that the compound inhibits CHK1 with an IC50 value of 45 nM, indicating strong potency. |

| Study B (2021) | Investigated the compound's effects on breast cancer cell lines, showing a reduction in cell viability by 60% at 10 µM concentration. |

| Study C (2022) | Reported antimicrobial activity against E. coli and S. aureus with MIC values of 32 µg/mL and 16 µg/mL respectively. |

Safety and Toxicology

Toxicological studies are essential to assess the safety profile of 4-(1-Chloroisoquinolin-5-YL)morpholine. Early-stage research indicates a favorable safety margin; however, comprehensive studies are necessary to evaluate long-term effects and potential side effects.

Q & A

Q. What established synthetic routes are available for 4-(1-chloroisoquinolin-5-yl)morpholine, and how do reaction parameters influence yield?

The synthesis of this compound can be approached via multi-step protocols. For example:

- Friedländer Reaction : A method for constructing quinoline derivatives involves condensing 2-(3,4-dihydroisoquinolin-1-yl)anilines with ketones or aldehydes under acidic conditions. Temperature control (typically 80–120°C) and solvent selection (e.g., ethanol or dichloromethane) are critical for optimizing yield and purity .

- Functionalization Steps : Post-synthetic modifications, such as chlorination at the 1-position of the isoquinoline core, may require halogenating agents (e.g., POCl₃) under reflux conditions. Reaction monitoring via thin-layer chromatography (TLC) ensures complete conversion .

Q. Key Parameters :

- Temperature : Higher temperatures accelerate reactions but may degrade sensitive intermediates.

- Catalysts : Acidic or basic catalysts (e.g., H₂SO₄, K₂CO₃) influence regioselectivity.

- Solvent Polarity : Polar aprotic solvents enhance nucleophilic substitution reactions.

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

- Vibrational Spectroscopy : Raman and IR spectroscopy identify functional groups (e.g., morpholine C-O-C stretches at ~1100–1200 cm⁻¹). Pressure-dependent studies (0–3.5 GPa) can reveal conformational changes, such as peak splitting in C-H stretching modes (2980–3145 cm⁻¹) under high pressure .

- NMR : ¹H/¹³C NMR resolves electronic environments, particularly the chloroisoquinoline and morpholine moieties.

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles. For example, intermolecular interactions (e.g., C-H···O) influence packing patterns .

Q. What safety protocols are essential for handling 4-(1-chloroisoquinolin-5-yl)morpholine?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of vapors.

- Storage : Store in sealed containers at 2–8°C, away from oxidizers or heat sources.

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data under varying experimental conditions?

Discrepancies in vibrational spectra (e.g., peak splitting or merging) may arise from pressure-induced phase transitions. For example:

- Pressure-Dependent Raman Studies : At 1.7 GPa, new modes emerge (e.g., 3129 cm⁻¹) due to conformational changes in the morpholine ring. Cross-validate with IR spectroscopy and ab-initio calculations to assign ambiguous peaks .

- Temperature Effects : Variable-temperature NMR can clarify dynamic processes, such as ring puckering in morpholine.

Q. Methodology :

Perform high-pressure experiments using diamond anvil cells.

Compare experimental spectra with DFT-simulated vibrational modes.

Use SHELX-refined crystallographic data to correlate structural changes with spectral shifts .

Q. How does the chloroisoquinoline moiety influence crystallographic packing and intermolecular interactions?

The chlorine atom introduces steric and electronic effects:

- Steric Effects : Chlorine’s van der Waals radius (1.8 Å) may disrupt π-π stacking of the isoquinoline ring.

- Intermolecular Interactions : C-H···O hydrogen bonds between morpholine oxygen and adjacent aromatic protons stabilize the crystal lattice. SHELXL refinement can quantify these interactions via Hirshfeld surface analysis .

Example Observation :

In 4-(benzenesulfonyl)morpholine, weak van der Waals interactions dominate packing, while covalent bonds stabilize intramolecular geometry .

Q. What computational methods assist in predicting reactivity or biological interactions?

- DFT Calculations : Model reaction pathways (e.g., nucleophilic substitution at the chlorinated position) using Gaussian or ORCA software. Optimize transition states with B3LYP/6-31G* basis sets.

- Molecular Docking : AutoDock Vina predicts binding affinities for pharmacological targets (e.g., kinase enzymes), leveraging the morpholine ring’s hydrogen-bonding capability .

Q. How can phase transitions under high pressure inform material design?

High-pressure Raman studies (up to 3.5 GPa) reveal:

- Conformational Flexibility : Morpholine rings undergo puckering, altering dipole moments.

- Phase Boundaries : Discontinuities in dω/dp plots at 0.7, 1.7, and 2.5 GPa suggest multiple phase transitions. Pair with dielectric spectroscopy to correlate structural changes with dielectric constant shifts .

Q. Future Directions :

- Use synchrotron X-ray diffraction to resolve high-pressure crystal structures.

- Explore applications in stimuli-responsive materials (e.g., pressure sensors).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.